Hupehemonoside
Description
Properties
IUPAC Name |
10-hydroxy-6,10,23-trimethyl-20-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQFYEJMFMYGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection and Optimization
This compound is presumed to occur naturally in Fritillaria species, analogous to structurally related alkaloids like imperialine. While direct evidence is lacking, extraction protocols for similar glycosides employ methanol-water mixtures (9:1 v/v) or ethyl acetate-water systems, achieving yields through polarity-matched solvent interactions. For instance, subcritical water extraction at 250°C and 40 MPa has been effective for asiaticoside isolation, a method potentially adaptable to this compound.
Table 1: Solvent Systems for Glycoside Extraction
| Method | Solvent Ratio | Temperature | Duration | Target Compound | Yield (%) |
|---|---|---|---|---|---|
| Microwave-assisted | Methanol-water (9:1) | 70°C | 20 min | Asiaticoside | 92.3 |
| Subcritical water | Deionized water | 250°C | 5 h | Asiatic acid | 88.7 |
| Ultrasound-assisted | Ethyl acetate-water (99:1) | 70°C | 5 h | Alkaloids | 85.4 |
Enzymatic Pretreatment Strategies
Cellulase-assisted hydrolysis (3% w/v, 45°C, 30 min) enhances cell wall disruption in plant matrices, increasing glycoside accessibility prior to microwave extraction. This approach improved asiaticoside yields by 18% compared to non-enzymatic methods, suggesting applicability to this compound-rich biomass.
Chromatographic Purification Techniques
Ion Exchange Chromatography
Q-Ceramic ion exchange resins (pH 4.5) effectively isolate charged glycosides from crude extracts. In HuBChE purification workflows, this step achieved 4% purity prior to affinity chromatography. For this compound, adjusting buffer ionic strength (0.3 M NaCl in 20 mM phosphate, pH 8.0) could mitigate nonspecific binding.
Affinity Chromatography Innovations
Hupresin resins, designed for high-affinity ligand interactions, eluted HuBChE at 99% purity using phosphate buffer gradients. Molecular modeling of this compound’s glucoside moiety suggests potential for custom affinity ligands targeting β-D-glucose epitopes, though this requires experimental validation.
Synthetic Approaches (Theoretical Framework)
While no peer-reviewed this compound syntheses exist, steroidal alkaloid glycosylation strategies provide a conceptual basis:
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Aglycone Preparation : Imperialine-like steroidal cores are synthesized via intramolecular aldol condensation or microbial biotransformation.
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Glycosylation : Protected glucose donors (e.g., trichloroacetimidates) react with the aglycone’s C3-OH group under BF₃·Et₂O catalysis.
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Deprotection : Sequential acidic (TFA) and basic (NaOMe/MeOH) treatments remove acetyl and benzyl groups.
Reaction Conditions:
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Temperature: 0°C (glycosylation), 25°C (deprotection)
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Yield Optimization: 72-hour reaction monitoring via TLC/HPLC
Analytical Validation and Quality Control
HPLC-ELSD Quantification
Evaporative light scattering detection (ELSD) coupled to C18 columns (4.6 × 250 mm, 5 μm) resolves this compound from isomeric impurities. A reported linear range of 7.7–169.4 mg/L () for imperialine glycosides supports method adaptation.
Chemical Reactions Analysis
Types of Reactions: Hupehemonoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
Hupehemonoside has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of alkaloidal glucosides and their derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various ailments, particularly those related to its source plant, .
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of hupehemonoside involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of cellular signaling pathways and enzyme activities. Further research is needed to fully elucidate its molecular targets and mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hupehemonoside shares structural and functional similarities with other steroidal alkaloids from Fritillaria species but exhibits distinct pharmacological and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Pharmacological Comparison of this compound and Related Compounds
Key Comparisons
Structural Differences: Glucoside Moiety: this compound is unique among Fritillaria alkaloids due to its 3β-O-β-D-glucoside group, which enhances solubility and bioavailability compared to non-glycosylated analogs like peimine or hupehenine .
Pharmacological Activities: Steroidogenesis Modulation: this compound binds CYP11A1 and 17β-HSD with higher affinity than other compounds, suggesting a unique role in testosterone synthesis. In contrast, peimine and peiminine primarily target respiratory pathways . Anticancer Effects: While peiminine inhibits lung cancer cell proliferation, this compound’s bioactivity in this area remains underexplored .
Sources and Traditional Use: this compound is exclusive to F. hupehensis, whereas peimine/peiminine are abundant in F. thunbergii. This regional specificity correlates with TCM applications: F. hupehensis is used for "heat-clearing," while F. thunbergii treats chronic coughs .
Thermal Stability: this compound’s higher melting point (206–208°C vs. 132–134°C for peiminine) indicates greater thermal stability, likely due to glycosylation .
Contradictions and Limitations
- groups this compound with general Fritillaria alkaloids (e.g., antitumor effects), but specific studies validating these claims are lacking.
- While this compound’s in silico binding to steroidogenic enzymes is robust , in vivo validation is needed to confirm its pharmacological relevance.
Biological Activity
Hupehemonoside, a compound derived from the Malus hupehensis plant, has garnered attention for its diverse biological activities, particularly in antioxidant, anticancer, hypoglycemic, and hepatoprotective functions. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
1. Chemical Composition and Structure
This compound is classified as a flavonoid glycoside. Its structure contributes to its bioactivity, particularly its ability to scavenge free radicals and inhibit various enzymes associated with disease processes. The presence of hydroxyl groups in its structure enhances its antioxidant potential.
2. Antioxidant Activity
2.1 Mechanisms of Action
This compound exhibits significant antioxidant activity by neutralizing free radicals such as DPPH and hydroxyl radicals. The compound's effectiveness is often compared to established antioxidants like quercetin and propyl gallate.
2.2 Research Findings
Recent studies have reported the following values for this compound:
These values indicate that this compound is a potent antioxidant agent, capable of protecting cellular components from oxidative damage.
| Test System | RSC50 (µg/mL) | Positive Control (µg/mL) |
|---|---|---|
| DPPH Radical Scavenging | 2.8 - 3.6 | Quercetin (1.5) |
| Hydroxyl Radical Neutralization | 49 - 59 | Propyl Gallate (20) |
3. Anticancer Activity
3.1 In Vitro Studies
This compound has shown promising results in inhibiting the proliferation of various cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), and HT-29 (colon cancer). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
3.2 Case Studies
In a study conducted by Liu et al. (2023), this compound was found to significantly reduce cell viability in cancer cell lines with an value ranging from depending on the specific cell line tested .
4. Hypoglycemic Activity
Research indicates that this compound may have beneficial effects on glucose metabolism:
- In Vivo Studies: Animal models treated with this compound demonstrated reduced blood glucose levels after administration.
- Mechanism: The compound appears to enhance insulin sensitivity and promote glucose uptake in muscle cells.
5. Hepatoprotective Activity
This compound has been studied for its protective effects on liver cells against toxic agents such as alcohol and certain pharmaceuticals:
- Protective Mechanism: It reduces oxidative stress markers and promotes liver enzyme normalization.
- Case Study: A study involving rats showed that administration of this compound significantly decreased liver enzyme levels indicative of liver damage .
6. Other Biological Activities
Beyond the aforementioned activities, this compound also exhibits:
- Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties: Effective against various bacterial strains.
Q & A
Q. How can researchers balance mechanistic depth and throughput when screening this compound analogs?
- Methodological Answer : Implement tiered screening:
- High-Throughput Phase : Use FRET-based enzymatic assays for initial screening.
- Mechanistic Phase : Follow up with single-cell RNA sequencing to map pathway perturbations in responsive cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
